Chromogenic Substrate Pefachrome FXa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Sustrato Cromogénico Pefachrome FXa es un sustrato peptídico cromogénico altamente sensible diseñado específicamente para la detección y medición de la actividad de la serina proteasa, factor Xa. El factor Xa desempeña un papel crucial en la cascada de coagulación sanguínea, lo que hace que este sustrato sea valioso para aplicaciones de investigación, proceso intermedio y control de calidad .

Métodos De Preparación

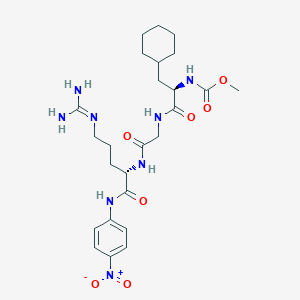

Rutas sintéticas y condiciones de reacción: La síntesis del Sustrato Cromogénico Pefachrome FXa implica el ensamblaje de una cadena peptídica compuesta por aminoácidos específicos, seguido de la unión de un grupo cromogénico. La fórmula general para este sustrato es CH3OCO-D-CHA-Gly-Arg-pNA·AcOH . La ruta sintética generalmente incluye:

Síntesis de péptidos: La cadena peptídica se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos se añaden secuencialmente a una cadena peptídica creciente anclada a una resina sólida.

Unión del grupo cromogénico: Se une el grupo cromogénico, p-nitroanilina (pNA), a la cadena peptídica.

Métodos de producción industrial: La producción industrial del Sustrato Cromogénico Pefachrome FXa sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis de péptidos a gran escala: Se utilizan sintetizadores de péptidos automatizados para producir la cadena peptídica a granel.

Purificación: El péptido sintetizado se purifica mediante cromatografía líquida de alto rendimiento (HPLC) para garantizar una alta pureza y consistencia.

Control de calidad: Se implementan medidas rigurosas de control de calidad para verificar la actividad y la estabilidad del sustrato

Análisis De Reacciones Químicas

Tipos de reacciones: El Sustrato Cromogénico Pefachrome FXa principalmente experimenta reacciones de escisión enzimática. La reacción clave implica la escisión del enlace peptídico por el factor Xa, lo que da como resultado la liberación del grupo cromogénico, p-nitroanilina (pNA), que produce un cambio de color detectable a 405 nm .

Reactivos y condiciones comunes:

Reactivos: Factor Xa, soluciones tampón (por ejemplo, 50 mM Tris-HCl, pH 8.4), cloruro de calcio (25 mM CaCl2).

Condiciones: La reacción se lleva a cabo típicamente a 37 °C para imitar las condiciones fisiológicas.

Productos principales: El producto principal formado a partir de la escisión enzimática del Sustrato Cromogénico Pefachrome FXa es el fragmento peptídico CH3OCO-D-CHA-Gly-Arg-OH y el grupo cromogénico p-nitroanilina (pNA) .

Aplicaciones Científicas De Investigación

El Sustrato Cromogénico Pefachrome FXa tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado en el estudio de la cinética enzimática y el desarrollo de inhibidores enzimáticos.

Biología: Empleado en la investigación de las vías de coagulación sanguínea y el papel del factor Xa en varios procesos biológicos.

Medicina: Utilizado en el desarrollo y control de calidad de los fármacos anticoagulantes que se dirigen al factor Xa.

Industria: Aplicado en el control de calidad de las preparaciones farmacéuticas que contienen factor Xa .

Mecanismo De Acción

El mecanismo de acción del Sustrato Cromogénico Pefachrome FXa implica la escisión específica del enlace peptídico por el factor Xa. El factor Xa reconoce y se une al sustrato, catalizando la hidrólisis del enlace peptídico entre los residuos de glicina y arginina. Esta reacción libera el grupo cromogénico, p-nitroanilina (pNA), que produce un cambio de color medible .

Comparación Con Compuestos Similares

El Sustrato Cromogénico Pefachrome FXa es único debido a su alta sensibilidad y especificidad para el factor Xa. Compuestos similares incluyen:

Sustrato Cromogénico para Factor VIIa: Utilizado para la detección de la actividad del factor VIIa.

Sustrato Cromogénico para Factor IXa: Utilizado para la detección de la actividad del factor IXa

Estos sustratos comparten principios similares pero difieren en sus enzimas diana y secuencias peptídicas específicas, lo que hace que el Sustrato Cromogénico Pefachrome FXa sea particularmente adecuado para la detección y medición del factor Xa.

Propiedades

Fórmula molecular |

C25H38N8O7 |

|---|---|

Peso molecular |

562.6 g/mol |

Nombre IUPAC |

methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C25H38N8O7/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t19-,20+/m0/s1 |

Clave InChI |

ZRXBRYKOGADHIN-VQTJNVASSA-N |

SMILES isomérico |

COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)

![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)

![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)

![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)